molecular formula C12H28BrP B3334330 Tetrapropylphosphonium bromide CAS No. 63462-98-6

Tetrapropylphosphonium bromide

Cat. No.: B3334330
CAS No.: 63462-98-6
M. Wt: 283.23 g/mol
InChI Key: SMGSPBKMKYMJPQ-UHFFFAOYSA-M
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Description

Tetrapropylphosphonium bromide is a quaternary phosphonium salt with the chemical formula C12H28BrP. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is widely used in organic synthesis and as a phase-transfer catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrapropylphosphonium bromide can be synthesized through the quaternization of tripropylphosphine with propyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The general reaction is as follows:

P(C3H7)3+C3H7Br[P(C3H7)4]BrP(C_3H_7)_3 + C_3H_7Br \rightarrow [P(C_3H_7)_4]Br P(C3​H7​)3​+C3​H7​Br→[P(C3​H7​)4​]Br

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of propyl bromide to a solution of tripropylphosphine. The reaction mixture is then heated to facilitate the quaternization process. The product is purified through recrystallization or distillation to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: Tetrapropylphosphonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation Reactions: The phosphonium ion can be oxidized to form phosphine oxides.

    Coupling Reactions: It is used as a ligand in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products:

    Substitution: The major products depend on the nucleophile used, such as alkoxides or thiolates.

    Oxidation: The primary product is the corresponding phosphine oxide.

    Coupling Reactions: The products are often biaryl compounds or other coupled organic molecules.

Scientific Research Applications

Tetrapropylphosphonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst to facilitate reactions between aqueous and organic phases. It also serves as a ligand in various metal-catalyzed coupling reactions.

    Biology: It is employed in the synthesis of biologically active phosphonium salts that can be used in drug delivery systems.

    Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, particularly in targeting mitochondrial functions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other phosphonium salts.

Mechanism of Action

The mechanism by which tetrapropylphosphonium bromide exerts its effects is primarily through its role as a phase-transfer catalyst. It facilitates the transfer of reactants between immiscible phases, thereby increasing the reaction rate. The phosphonium ion interacts with the reactants, stabilizing transition states and lowering activation energy. In biological systems, it targets mitochondrial membranes, affecting their function and integrity.

Comparison with Similar Compounds

    Tetrabutylphosphonium Bromide: Similar in structure but with butyl groups instead of propyl groups.

    Tetraphenylphosphonium Bromide: Contains phenyl groups, making it more hydrophobic and less soluble in water.

    Tetrapropylammonium Bromide: Similar quaternary ammonium salt but with a nitrogen atom instead of phosphorus.

Uniqueness: Tetrapropylphosphonium bromide is unique due to its balance of hydrophobic and hydrophilic properties, making it an effective phase-transfer catalyst. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.

Properties

IUPAC Name

tetrapropylphosphanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28P.BrH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGSPBKMKYMJPQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[P+](CCC)(CCC)CCC.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28BrP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451865
Record name Phosphonium, tetrapropyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63462-98-6
Record name Phosphonium, tetrapropyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 250 mL round bottom flask, n-propyl bromide (21.1 g, 171.5 mmol) (available from Sigma-Aldrich Canada) was dissolved in anhydrous acetonitrile (100 mL) under Ar-atmosphere, and tripropylphosphine (25 g, 156.0 mmol) (available from Sigma-Aldrich Canada) was added. The reaction mixture was heated at gentle reflux for 35 hrs. After cooling to room temperature, the solvent was removed under reduced pressure. The solid residue was suspended in toluene (50 mL) and the solvent was removed under reduced pressure. This process was repeated once. The solid residue was suspended in hexane (100 mL), filtered, washed with hexane (3×50 mL), and air-dried. The desired tetra (n-propyl)phosphonium bromide was obtained as colourless crystals (42.5 g, 96%).
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrapropylphosphonium bromide
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Tetrapropylphosphonium bromide
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Tetrapropylphosphonium bromide
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Tetrapropylphosphonium bromide
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Tetrapropylphosphonium bromide
Reactant of Route 6
Tetrapropylphosphonium bromide

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